4-[(5Z)-4-oxo-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid
Description
This compound is a thiazolidinone derivative featuring a (5Z)-configured exocyclic double bond, a pyrazole moiety substituted with a phenyl group and a 4-(propylsulfanyl)phenyl ring, and a butanoic acid side chain. The propylsulfanyl substituent contributes to lipophilicity, influencing solubility and membrane permeability.
Properties
Molecular Formula |
C26H25N3O3S3 |
|---|---|
Molecular Weight |
523.7 g/mol |
IUPAC Name |
4-[(5Z)-4-oxo-5-[[1-phenyl-3-(4-propylsulfanylphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |
InChI |
InChI=1S/C26H25N3O3S3/c1-2-15-34-21-12-10-18(11-13-21)24-19(17-29(27-24)20-7-4-3-5-8-20)16-22-25(32)28(26(33)35-22)14-6-9-23(30)31/h3-5,7-8,10-13,16-17H,2,6,9,14-15H2,1H3,(H,30,31)/b22-16- |
InChI Key |
HTZBAYZOMYNFLC-JWGURIENSA-N |
Isomeric SMILES |
CCCSC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCCC(=O)O)C4=CC=CC=C4 |
Canonical SMILES |
CCCSC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCCC(=O)O)C4=CC=CC=C4 |
Origin of Product |
United States |
Biological Activity
The compound 4-[(5Z)-4-oxo-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid is a complex organic molecule that incorporates multiple pharmacophores, including pyrazole and thiazolidine moieties. This article aims to explore its biological activity, focusing on its potential therapeutic applications and mechanisms of action based on existing literature.
Chemical Structure and Properties
The compound's structure can be broken down into key components:
- Pyrazole Ring : Known for various biological activities including anti-inflammatory and anticancer effects.
- Thiazolidine Ring : Often associated with metabolic effects and potential in diabetes management.
| Property | Value |
|---|---|
| Molecular Formula | C25H24N2O3S2 |
| Molecular Weight | 476.59 g/mol |
| CAS Number | Not available |
Anticancer Activity
Research indicates that compounds containing the pyrazole scaffold exhibit significant anticancer properties. For instance, substituted pyrazoles have shown activity against various cancer cell lines by inducing apoptosis and inhibiting proliferation. The presence of the thiazolidine ring may enhance these effects through modulation of metabolic pathways involved in cancer cell survival .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. Pyrazole derivatives have been documented to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies have demonstrated that similar compounds can reduce inflammation markers significantly, indicating that this compound may possess comparable activity .
Antimicrobial Activity
Pyrazole derivatives are also recognized for their antimicrobial properties. Studies have shown that certain pyrazole-based compounds exhibit effective inhibition against bacterial strains such as E. coli and Staphylococcus aureus. The incorporation of the thiazolidine moiety may contribute to enhanced antimicrobial efficacy through synergistic effects .
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Pyrazoles can act as inhibitors of various enzymes, including cyclooxygenases (COX) and lipoxygenases, which play crucial roles in inflammatory pathways.
- Apoptosis Induction : The compound may activate apoptotic pathways in cancer cells by upregulating pro-apoptotic factors or downregulating anti-apoptotic proteins.
- Antioxidant Activity : Some studies suggest that pyrazole derivatives possess antioxidant properties, which can protect cells from oxidative stress, a contributing factor in cancer progression and inflammation .
Study 1: Anticancer Efficacy
In a controlled study, a series of pyrazole derivatives were synthesized and tested against human cancer cell lines (e.g., MCF-7 for breast cancer). The results indicated that compounds with structural similarity to 4-[(5Z)-4-oxo...] showed IC50 values in the low micromolar range, suggesting potent anticancer activity .
Study 2: Anti-inflammatory Properties
A recent investigation assessed the anti-inflammatory effects of various pyrazole derivatives in a carrageenan-induced paw edema model in rats. Compounds similar to 4-[(5Z)-4-oxo...] demonstrated significant reductions in paw swelling compared to control groups, highlighting their potential as anti-inflammatory agents .
Scientific Research Applications
Medicinal Chemistry Applications
The compound exhibits significant potential in the field of medicinal chemistry due to its unique structural features, which allow for interactions with biological targets.
Anticancer Activity
Recent studies have indicated that compounds similar to this one demonstrate promising anticancer properties. The thiazolidinone and pyrazole moieties are known to inhibit cancer cell proliferation by interfering with specific signaling pathways. For instance, derivatives of thiazolidinones have been shown to induce apoptosis in cancer cells through the activation of caspase enzymes .
Anti-inflammatory Properties
The compound may also possess anti-inflammatory effects. Research suggests that thiazolidinone derivatives can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models . This could be beneficial in treating chronic inflammatory diseases.
Antimicrobial Activity
The presence of sulfur and nitrogen heterocycles in the compound's structure may contribute to its antimicrobial properties. Compounds with similar frameworks have been reported to exhibit activity against a range of bacteria and fungi, making them candidates for developing new antimicrobial agents .
Agricultural Applications
In agriculture, the compound's potential as a pesticide or herbicide is noteworthy. Its ability to interact with biological systems can be harnessed to develop agrochemicals that target specific pests or diseases.
Pesticidal Activity
Studies have shown that thiazolidinone derivatives can act as effective pesticides. The unique chemical structure allows for selective toxicity towards pests while minimizing harm to beneficial organisms. This selectivity is crucial for sustainable agricultural practices .
Material Science Applications
The compound's unique chemical properties also lend themselves to applications in material science.
Synthesis of Novel Polymers
Research indicates that compounds containing thiazolidinone and pyrazole units can be used as monomers in polymer synthesis. These polymers can exhibit enhanced thermal stability and mechanical properties, making them suitable for various industrial applications .
Fluorescent Materials
The incorporation of pyrazole units into materials can lead to the development of fluorescent compounds. These materials have potential applications in sensors and imaging technologies, where their luminescent properties can be utilized for detection purposes .
Summary Table of Applications
| Application Area | Specific Use Cases | Relevant Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer, anti-inflammatory, antimicrobial | Induces apoptosis; inhibits cytokines |
| Agricultural Science | Pesticide/herbicide development | Selective toxicity towards pests |
| Material Science | Synthesis of polymers; development of fluorescent materials | Enhanced thermal stability; luminescent properties |
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis of structurally analogous compounds highlights key differences in substituents, physicochemical properties, and inferred bioactivities:
Table 1: Structural and Functional Comparison
Key Findings :
Alkyl Chain Length (Propyl vs.
Electron-Donating vs. Withdrawing Groups : The fluorobenzyloxy substituent in introduces strong electron-withdrawing effects, which may enhance dipole interactions but reduce metabolic stability compared to the electron-rich propylsulfanyl group.
Heterocyclic Moieties : The piperazinyl-pyridopyrimidine derivative suggests divergent biological targets (e.g., serotonin receptors) due to its basic piperazine nitrogen, contrasting with the target compound’s likely enzyme inhibition roles.
Research Implications
- Synthesis: The target compound can be synthesized via condensation of 4-(propylsulfanyl)benzaldehyde derivatives with thiazolidinone precursors, followed by functionalization of the pyrazole ring, as outlined in .
- Bioactivity Prediction : The 2-thioxo group may act as a Michael acceptor, enabling covalent inhibition of cysteine-dependent enzymes (e.g., cyclooxygenase-2) .
- Optimization : Balancing alkyl chain length (propyl vs. butyl) and polar substituents (e.g., sulfanyl vs. carboxylate) could refine solubility and target selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
